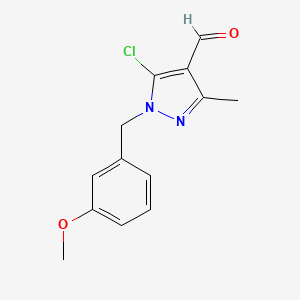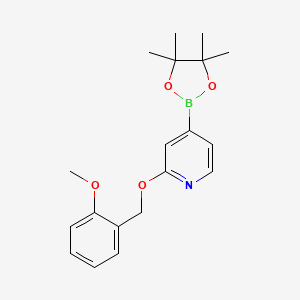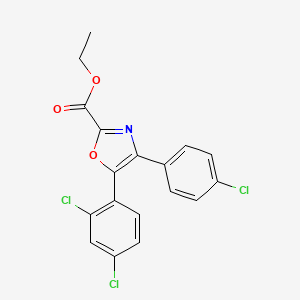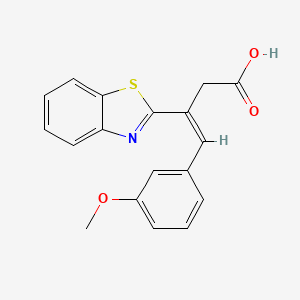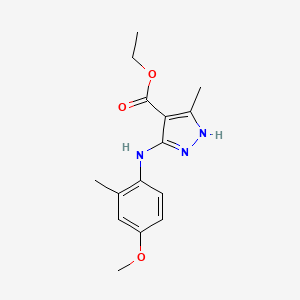![molecular formula C7H4ClIN2S B13084480 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-42-8](/img/structure/B13084480.png)
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Méthodes De Préparation
The synthesis of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-chloropyridine.
Formation of Thiazole Ring:
Analyse Des Réactions Chimiques
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives .
Applications De Recherche Scientifique
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, with some derivatives showing activity against breast cancer cell lines.
Biological Research: It has been used as a tool compound to study the biological activity of thiazole-containing molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other heterocyclic compounds, which can be used in various industrial applications
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the PI3Kα enzyme, which is involved in cell growth and survival pathways .
Comparaison Avec Des Composés Similaires
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine can be compared with other thiazole-containing compounds:
6-Chloro-2-mercaptothiazolo[4,5-b]pyridine: This compound has a thiol group instead of an iodomethyl group, leading to different chemical reactivity and biological activity.
Thiazolo[5,4-b]pyridine Derivatives: Various derivatives of thiazolo[5,4-b]pyridine have been studied for their antimicrobial, anti-inflammatory, and anticancer activities
The uniqueness of this compound lies in its iodomethyl group, which provides a site for further chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
1256478-42-8 |
|---|---|
Formule moléculaire |
C7H4ClIN2S |
Poids moléculaire |
310.54 g/mol |
Nom IUPAC |
6-chloro-2-(iodomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4ClIN2S/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2 |
Clé InChI |
ZVZBZULFEKBKDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1N=C(S2)CI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)

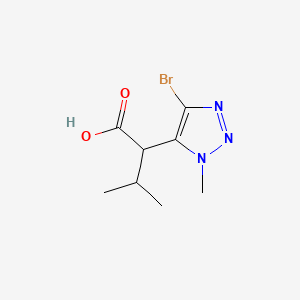
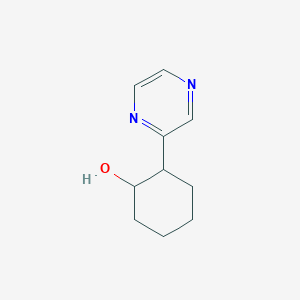
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)
